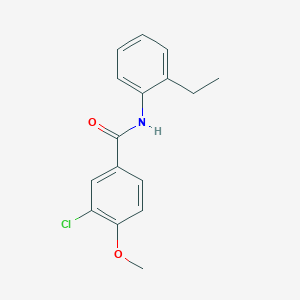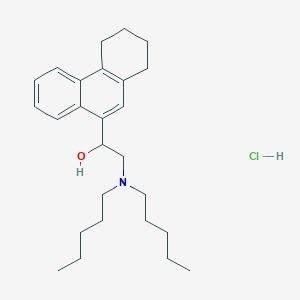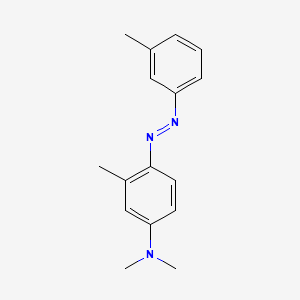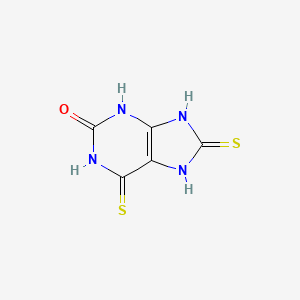
3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-chloro-N-(2-éthylphényl)-4-méthoxybenzamide est un composé organique de formule moléculaire C16H16ClNO2. Il s'agit d'un dérivé du benzamide, présentant un groupe chloro en position 3, un groupe éthylphényl en position N et un groupe méthoxy en position 4.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-chloro-N-(2-éthylphényl)-4-méthoxybenzamide implique généralement un processus en plusieurs étapes :
Matières premières : La synthèse commence par l'acide 3-chlorobenzoïque, la 2-éthylphénylamine et le chlorure de 4-méthoxybenzoyle.
Réaction d'amidification : L'acide 3-chlorobenzoïque est d'abord converti en son chlorure d'acide correspondant à l'aide de chlorure de thionyle (SOCl2). Cet intermédiaire est ensuite mis à réagir avec la 2-éthylphénylamine pour former la liaison amide, ce qui donne le 3-chloro-N-(2-éthylphényl)benzamide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la chimie à flux continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-chloro-N-(2-éthylphényl)-4-méthoxybenzamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, selon les réactifs et les conditions utilisés.
Hydrolyse : La liaison amide peut être hydrolysée en milieu acide ou basique pour donner l'acide carboxylique et l'amine correspondants.
Réactifs et conditions courants
Substitution : Des nucléophiles tels que des amines, des thiols ou des alcoxydes peuvent être utilisés dans des réactions de substitution, souvent en présence d'un catalyseur ou sous chauffage.
Oxydation : Des oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Hydrolyse : L'hydrolyse acide peut être réalisée à l'aide d'acide chlorhydrique (HCl), tandis que l'hydrolyse basique peut être obtenue avec de l'hydroxyde de sodium (NaOH).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents benzamides substitués, tandis que l'oxydation et la réduction peuvent conduire à différents dérivés fonctionnalisés.
Applications de la recherche scientifique
Le 3-chloro-N-(2-éthylphényl)-4-méthoxybenzamide présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier dans le développement d'agents anti-inflammatoires et anticancéreux.
Biologie : Le composé peut être utilisé comme sonde pour étudier les voies biologiques et les interactions, en particulier celles impliquant des liaisons amides et des systèmes aromatiques.
Science des matériaux : Il est exploré pour son utilisation potentielle dans la synthèse de matériaux avancés, tels que les polymères et les nanomatériaux, en raison de ses caractéristiques structurales uniques.
Mécanisme d'action
Le mécanisme d'action du 3-chloro-N-(2-éthylphényl)-4-méthoxybenzamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes chloro et méthoxy peuvent influencer l'affinité de liaison et la sélectivité du composé, tandis que la liaison amide joue un rôle crucial dans sa stabilité et sa réactivité. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biology: The compound can be used as a probe to study biological pathways and interactions, especially those involving amide bonds and aromatic systems.
Material Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity, while the amide bond plays a crucial role in its stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
3-chloro-N-(2-éthylphényl)benzamide : Manque le groupe méthoxy, ce qui peut affecter sa réactivité et ses applications.
4-méthoxy-N-(2-éthylphényl)benzamide :
3-chloro-N-(2-éthylphényl)-4-hydroxybenzamide : Comporte un groupe hydroxy au lieu d'un groupe méthoxy, ce qui peut modifier sa solubilité et son activité biologique.
Unicité
Le 3-chloro-N-(2-éthylphényl)-4-méthoxybenzamide est unique en raison de la combinaison de ses groupes chloro, éthylphényl et méthoxy, qui confèrent des propriétés chimiques et physiques distinctes. Cette combinaison permet des interactions et des applications spécifiques qui ne sont pas possibles avec d'autres composés similaires.
Propriétés
Numéro CAS |
461417-14-1 |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
3-chloro-N-(2-ethylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-3-11-6-4-5-7-14(11)18-16(19)12-8-9-15(20-2)13(17)10-12/h4-10H,3H2,1-2H3,(H,18,19) |
Clé InChI |
HCOKSOBBNAYLSF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)


